6-fluoroisoquinolin-1(2H)-one

Vue d'ensemble

Description

6-fluoroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Fluoroisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

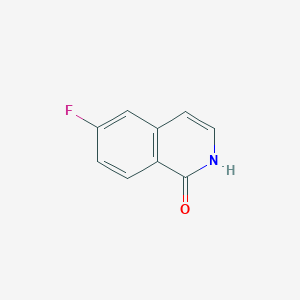

This compound is an isoquinoline derivative characterized by the presence of a fluorine atom at the 6-position. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and other therapeutic areas. The following sections detail specific activities and mechanisms of action.

Anticancer Activity

Studies have demonstrated that derivatives of isoquinolinones, including this compound, show promising anticancer properties. For instance, one study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The IC50 values observed were significant:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 28 |

| This compound | PC-3 | 22 |

These results suggest that the compound effectively reduces cell viability in a concentration-dependent manner, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of heat shock proteins (Hsp90 and Hsp70). These proteins play crucial roles in cancer cell survival and proliferation. Studies have shown that treatment with this compound leads to:

- Downregulation of Hsp90 client proteins : This includes HER2 and Raf-1, which are known to be involved in cancer progression.

- Induction of apoptosis : Enhanced levels of apoptosis were observed in treated cancer cells, further supporting its potential as a therapeutic agent .

Other Biological Activities

Beyond anticancer effects, this compound has been associated with additional biological activities:

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various isoquinoline derivatives, including this compound. The research focused on structure-activity relationships (SAR) to optimize efficacy against cancer cell lines. The findings underscored the importance of substituent positioning and electronic effects on biological activity .

In another investigation, molecular docking studies were conducted to predict binding interactions with target proteins involved in cancer pathways. The results indicated favorable binding affinities for this compound, supporting its role as a potential lead compound for drug development .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Fluoroisoquinolin-1(2H)-one serves as a crucial building block in the development of novel therapeutic agents. Its structural features contribute to various biological activities, making it a candidate for drug discovery.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Isoquinoline derivatives are known to inhibit cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, compounds with similar structures have been shown to inhibit kinases critical for tumor growth and metastasis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isoquinoline derivatives frequently demonstrate efficacy against various bacterial and fungal strains. The presence of fluorine enhances binding affinity to microbial targets, potentially improving therapeutic outcomes against infections.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules and natural products. Its unique chemical properties facilitate the formation of diverse derivatives that can exhibit enhanced biological activities.

Biological Studies

Researchers employ this compound to explore structure-activity relationships (SAR) among isoquinoline derivatives. Understanding these relationships aids in predicting the biological effects based on structural modifications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-fluoroisoquinolin-1(2H)-one, and how do they influence its solubility and reactivity in organic synthesis?

- Answer : The compound has a molecular formula of C₉H₈FNO , an average mass of 165.167 g/mol , and a monoisotopic mass of 165.058992 g/mol . Its fluorine substitution at the 6-position introduces electronegativity, reducing solubility in nonpolar solvents and increasing reactivity in nucleophilic aromatic substitution. The lactam (carbonyl) group enhances hydrogen-bonding potential, which impacts crystallization and interactions with biological targets. Solubility can be experimentally determined using HPLC or spectrophotometric methods in solvents like DMSO or methanol.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A validated route involves cyclization of fluorinated precursors, such as 6-fluoro-3,4-dihydroisoquinoline intermediates, followed by oxidation to the lactam. Key parameters include temperature control (e.g., 80–100°C for cyclization) and the use of catalysts like Pd/C or oxidizing agents (e.g., KMnO₄) . Alternative methods may involve Friedel-Crafts acylation or fluorination via Balz-Schiemann reactions. Purity (>97%) is confirmed via NMR, LC-MS, and elemental analysis .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in enzyme inhibition studies?

- Answer : SAR studies require systematic modifications:

- Fluorine position : Compare 6-fluoro vs. 7-fluoro analogs to assess steric/electronic effects.

- Ring saturation : Evaluate dihydro vs. fully aromatic derivatives for conformational flexibility.

- Substituent diversity : Introduce methyl, hydroxyl, or sulfonyl groups at the 3- or 4-positions to modulate binding affinity.

Computational tools (e.g., molecular docking) predict interactions with target enzymes, such as proteases, by modeling the lactam’s hydrogen-bonding with catalytic residues .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound derivatives against viral proteases?

- Answer : Use fluorogenic substrate-based assays (e.g., DENV or WNV NS2B/NS3 proteases) to measure IC₅₀ values. For example:

- Incubate compounds with recombinant protease and a peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

- Monitor fluorescence (ex: 380 nm, em: 460 nm) over time to calculate inhibition kinetics.

Competitive inhibition can be confirmed via Lineweaver-Burk plots .

Q. What crystallographic techniques are used to determine hydrogen bonding and C—H···π interactions in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions. For example:

- Crystal system : Monoclinic (C2/c) with unit cell parameters a = 21.350 Å, b = 11.067 Å, c = 21.064 Å, β = 100.227° .

- Hydrogen bonds : O–H···O and N–H···O interactions stabilize the lattice.

- C—H···π interactions : Aromatic protons engage with adjacent π-systems, analyzed using software like SHELXTL .

Q. How can molecular modeling guide the optimization of this compound derivatives for drug development?

- Answer :

- Docking studies : Align derivatives into the active site (e.g., viral protease) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM).

- Pharmacophore mapping : Identify critical features (e.g., lactam oxygen for H-bonding, fluorine for hydrophobic contacts) .

Q. Methodological Notes

Propriétés

IUPAC Name |

6-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCTUCDRIAEXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666709 | |

| Record name | 6-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-85-9 | |

| Record name | 6-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.